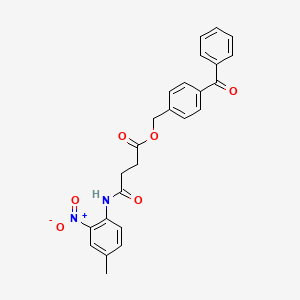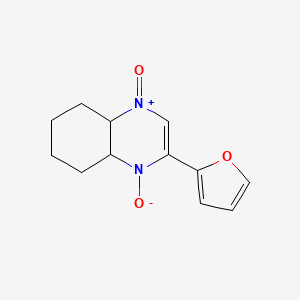
4-Benzoylbenzyl 4-(4-methyl-2-nitroanilino)-4-oxobutanoate
Vue d'ensemble
Description
4-Benzoylbenzyl 4-(4-methyl-2-nitroanilino)-4-oxobutanoate is a complex organic compound that features a benzoylbenzyl group and a nitroanilino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoylbenzyl 4-(4-methyl-2-nitroanilino)-4-oxobutanoate typically involves multiple steps:
Formation of the Benzoylbenzyl Intermediate: This step involves the reaction of benzoyl chloride with benzyl alcohol in the presence of a base such as pyridine to form benzoylbenzyl chloride.
Coupling with 4-(4-methyl-2-nitroanilino)-4-oxobutanoic Acid: The benzoylbenzyl chloride is then reacted with 4-(4-methyl-2-nitroanilino)-4-oxobutanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzoylbenzyl 4-(4-methyl-2-nitroanilino)-4-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzoyl group can be substituted with other acyl groups using Friedel-Crafts acylation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Acyl chlorides, aluminum chloride (AlCl3).
Major Products Formed
Reduction of Nitro Group: 4-Benzoylbenzyl 4-(4-methyl-2-aminoanilino)-4-oxobutanoate.
Reduction of Carbonyl Groups: 4-Benzoylbenzyl 4-(4-methyl-2-nitroanilino)-4-hydroxybutanoate.
Applications De Recherche Scientifique
4-Benzoylbenzyl 4-(4-methyl-2-nitroanilino)-4-oxobutanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical compounds.
Materials Science: It can be used in the development of new materials with specific properties such as fluorescence or conductivity.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 4-Benzoylbenzyl 4-(4-methyl-2-nitroanilino)-4-oxobutanoate depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological effect. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzoylbenzyl 4-(4-methyl-2-aminoanilino)-4-oxobutanoate: Similar structure but with an amino group instead of a nitro group.
4-Benzoylbenzyl 4-(4-methyl-2-nitroanilino)-4-hydroxybutanoate: Similar structure but with a hydroxy group instead of a carbonyl group.
Uniqueness
4-Benzoylbenzyl 4-(4-methyl-2-nitroanilino)-4-oxobutanoate is unique due to the presence of both a benzoylbenzyl group and a nitroanilino group, which can undergo various chemical reactions to form a wide range of products. This makes it a versatile compound for use in different scientific research applications.
Propriétés
IUPAC Name |
(4-benzoylphenyl)methyl 4-(4-methyl-2-nitroanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c1-17-7-12-21(22(15-17)27(31)32)26-23(28)13-14-24(29)33-16-18-8-10-20(11-9-18)25(30)19-5-3-2-4-6-19/h2-12,15H,13-14,16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCQAYXGWDDRNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC(=O)OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclopentyl 4-[3-methoxy-4-(propan-2-yloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4162598.png)
![methyl 4-chloro-3-[({[5-({[(3,4-dichlorophenyl)carbonyl]amino}methyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B4162606.png)
![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B4162612.png)
![3-[3-(Benzimidazol-1-yl)propoxy]benzaldehyde;oxalic acid](/img/structure/B4162613.png)
![N-{1-[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4162616.png)

![N'-[3-(4-bromo-2-chloro-6-methylphenoxy)propyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4162638.png)

![N-[4-(4-benzylphenoxy)butyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B4162656.png)
![3,3'-[(5-bromo-2-hydroxyphenyl)methylene]bis(1H-indole-2-carboxylic acid)](/img/structure/B4162657.png)
![1-[2-(3-Tert-butylphenoxy)ethoxy]pyrrolidine-2,5-dione](/img/structure/B4162661.png)

![1-[2-[2-(2-Nitrophenoxy)ethoxy]ethyl]benzimidazole;oxalic acid](/img/structure/B4162674.png)
